3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride
Overview
Description
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a phenyl ring substituted with a methoxy group and an oxetanamine moiety, which is further modified with a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride typically involves multiple steps, starting with the preparation of the core oxetanamine structure. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The phenyl ring with the methoxy group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form derivatives such as quinones.
Reduction: The oxetanamine moiety can be reduced to form amines or amides.
Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, amides, and other reduced forms.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it useful in the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The oxetanamine moiety can bind to receptors or enzymes, modulating their activity. The methoxy group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride is unique due to its specific structural features. Similar compounds include:
3-(4-Methoxyphenyl)propionic acid: A related compound with a propionic acid group instead of the oxetanamine moiety.
3-(4-Methoxyphenyl)-1-propanol: Another structurally similar compound with a hydroxyl group instead of the amine group.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAFEGROJLXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693229 | |
Record name | 3-(4-Methoxyphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-59-9 | |
Record name | 3-Oxetanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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